![molecular formula C26H20N2O3 B397660 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE](/img/structure/B397660.png)
3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE
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Overview
Description
3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a naphthoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE typically involves the formation of the naphthoxazole ring followed by its attachment to the benzamide core. One common method involves the reaction of naphthols with amines using TEMPO as the oxygen source . This method is known for its functional group tolerance and efficiency in constructing naphthoxazole-related molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the desired substituent but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide or naphthoxazole rings.
Scientific Research Applications
3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The naphthoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazoles: These compounds share a similar core structure and are used in similar applications.
Indole Derivatives: Compounds such as N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-ylbenzamide have shown similar biological activities.
Imidazole Containing Compounds: These compounds also exhibit therapeutic potential and are used in medicinal chemistry.
Uniqueness
3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE is unique due to its specific combination of a benzamide core with a naphthoxazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N2O3 |
---|---|
Molecular Weight |
408.4g/mol |
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C26H20N2O3/c1-2-30-21-8-5-7-19(16-21)25(29)27-20-13-10-18(11-14-20)26-28-24-22-9-4-3-6-17(22)12-15-23(24)31-26/h3-16H,2H2,1H3,(H,27,29) |
InChI Key |
PRRATDWXALSBSA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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